![molecular formula C20H25N3O5 B2513068 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 2034524-17-7](/img/structure/B2513068.png)
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a kinase inhibitor that has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Antiparkinsonian and Neuroprotective Properties
- A series of urea derivatives, including those with methoxy groups, have shown significant antiparkinsonian activity in models of haloperidol-induced catalepsy in mice. These compounds also exhibited neuroprotective properties, suggesting their potential utility in treating Parkinson's disease and possibly serving as a basis for future drug design (Azam, Ismail, & Ahmed, 2009).
Inhibition of Human Leukocyte Elastase
- Urea derivatives with variations in the alkyl groups have been investigated for their ability to inhibit human leukocyte elastase, showing promise in treating conditions mediated by this enzyme. The stereochemistry of these compounds significantly affects their inhibitory potency and in vivo efficacy, indicating the importance of structural considerations in their development (Finke et al., 1995).
Tubulin-Targeting Antitumor Agents
- Certain urea derivatives have demonstrated potent antiproliferative effects against cancer cell lines by inhibiting tubulin polymerization and disrupting microtubule structures. These findings highlight their potential as antitumor agents and underscore the role of specific structural configurations for optimal activity (Greene et al., 2016).
Internal Standard for LC–MS Analysis
- The synthesis of deuterium-labeled urea derivatives for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis demonstrates the compound's utility in pharmaceutical research, particularly in pharmacokinetics studies (Liang et al., 2020).
ROCK Inhibitors for Cancer Therapy
- Urea derivatives have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), with specific substituents enhancing their inhibitory effects. These compounds offer a therapeutic strategy for treating cancers by suppressing the phosphorylation levels of ROCK substrates (Pireddu et al., 2012).
Eigenschaften
IUPAC Name |
1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-25-16-11-23(12-16)15-7-5-13(6-8-15)21-20(24)22-14-9-17(26-2)19(28-4)18(10-14)27-3/h5-10,16H,11-12H2,1-4H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTFWPWOMYYIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.